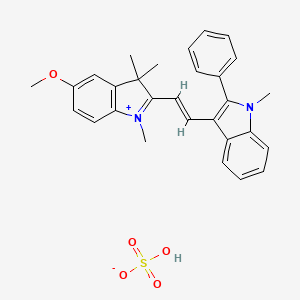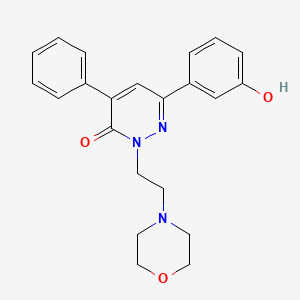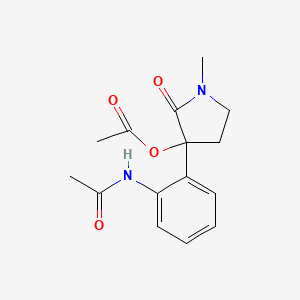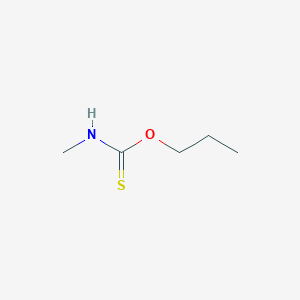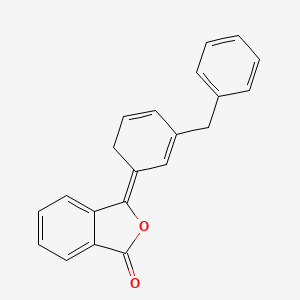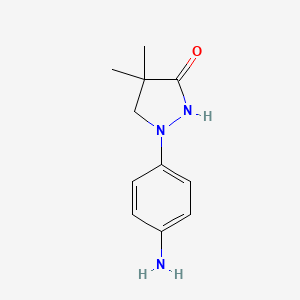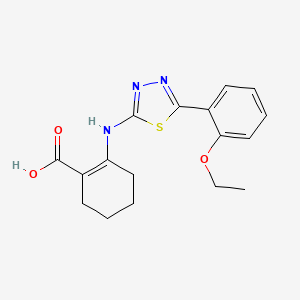
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The ethoxyphenyl group is then introduced through a nucleophilic substitution reaction. Finally, the cyclohexene ring and carboxylic acid group are incorporated through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety is known to interact with biological targets, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products such as pharmaceuticals and fragrances.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is unique due to its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
160893-98-1 |
|---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-14-10-6-4-8-12(14)15-19-20-17(24-15)18-13-9-5-3-7-11(13)16(21)22/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
YSNOZZZDWRAZSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)NC3=C(CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


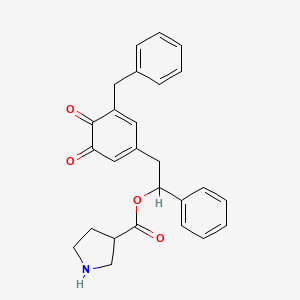
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
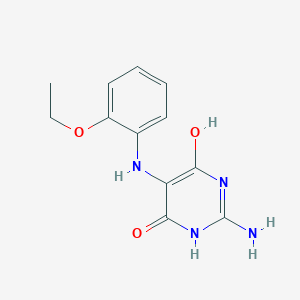
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
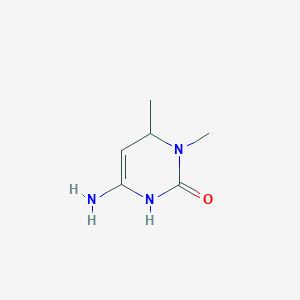
![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)


